N-(2-chloro-4-fluorobenzyl)-2-(2-fluorophenoxy)-N-(pyridin-2-yl)propanamide
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Overview
Description
N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(2-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE is a complex organic compound that features a combination of chloro, fluoro, phenyl, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(2-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(2-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(2-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(2-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Methyl 2-(2-chloro-4-fluorophenyl)acetate
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(2-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C21H17ClF2N2O2 |
---|---|
Molecular Weight |
402.8 g/mol |
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-2-(2-fluorophenoxy)-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C21H17ClF2N2O2/c1-14(28-19-7-3-2-6-18(19)24)21(27)26(20-8-4-5-11-25-20)13-15-9-10-16(23)12-17(15)22/h2-12,14H,13H2,1H3 |
InChI Key |
VHTGDJDKLGPHHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC1=C(C=C(C=C1)F)Cl)C2=CC=CC=N2)OC3=CC=CC=C3F |
Origin of Product |
United States |
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